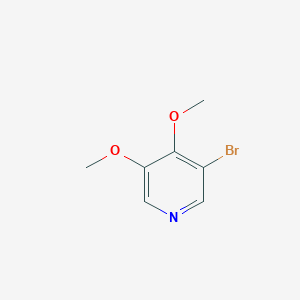

3-Bromo-4,5-dimethoxypyridine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-bromo-4,5-dimethoxypyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2/c1-10-6-4-9-3-5(8)7(6)11-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBZDREIYKVOCJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=CC(=C1OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation of 3 Bromo 4,5 Dimethoxypyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 3-Bromo-4,5-dimethoxypyridine, ¹H and ¹³C NMR analyses, along with advanced techniques like Differential Nuclear Overhauser Effect (NOE) experiments, are crucial for unambiguous structural and regiochemical assignment.

¹H NMR and ¹³C NMR Chemical Shift Analysis

The ¹H and ¹³C NMR spectra of substituted pyridines are highly dependent on the electronic nature and position of the substituents. In this compound, the bromine atom acts as a weak deactivating group, while the methoxy (B1213986) groups are activating.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons and the two methoxy groups. The proton at the C2 position is anticipated to appear at the lowest field due to the inductive effect of the adjacent nitrogen atom. The proton at the C6 position would be influenced by the adjacent nitrogen and the methoxy group at C5. The two methoxy groups, being in different environments, are expected to show separate singlet signals. For the related compound 3-bromo-5-methoxypyridine, the methoxy protons appear as a singlet at δ 3.86 ppm, while the aromatic protons are observed at δ 7.36, 8.24, and 8.28 ppm rsc.org.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon atoms attached to the electronegative oxygen and bromine atoms (C4, C5, and C3) would be significantly affected. Carbons C2 and C6, being adjacent to the nitrogen atom, are expected to be deshielded and appear at a lower field. In similar bromo-methoxy substituted phenols, carbon chemical shifts are observed in the range of δ 100-160 ppm beilstein-journals.org.

Interactive Data Table: Predicted NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity |

| H-2 | ~8.3 - 8.5 | - | s |

| C-2 | - | ~145 - 150 | - |

| C-3 | - | ~110 - 115 | - |

| C-4 | - | ~150 - 155 | - |

| OCH₃ (C4) | ~3.9 - 4.1 | ~55 - 60 | s |

| C-5 | - | ~140 - 145 | - |

| OCH₃ (C5) | ~3.8 - 4.0 | ~55 - 60 | s |

| H-6 | ~8.0 - 8.2 | - | s |

| C-6 | - | ~140 - 145 | - |

Note: The values presented are estimations based on data from structurally related compounds and general NMR principles.

Differential Nuclear Overhauser Effect (NOE) Experiments for Regiochemical Confirmation

Differential Nuclear Overhauser Effect (NOE) experiments are instrumental in confirming the regiochemistry of substituted aromatic rings by identifying atoms that are close in space. For this compound, NOE can definitively establish the positions of the methoxy groups relative to the ring protons.

An NOE experiment would involve irradiating the proton signals of the methoxy groups and observing which of the aromatic protons show an enhanced signal.

Irradiation of the C4-methoxy protons: This should result in a significant NOE enhancement of the signal corresponding to the H-2 proton, confirming their spatial proximity.

Irradiation of the C5-methoxy protons: This would lead to an enhancement of the H-6 proton signal.

The observation of these specific through-space interactions provides unequivocal proof of the 3-bromo-4,5-dimethoxy substitution pattern, distinguishing it from other possible isomers.

Vibrational Spectroscopy (IR and Raman) for Molecular Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule's functional groups. Quantum chemical calculations are often employed to aid in the assignment of observed vibrational bands nih.gov.

For this compound, characteristic vibrations are expected for the pyridine (B92270) ring, C-H bonds, C-O (methoxy) bonds, and the C-Br bond.

Aromatic C-H Stretching: These vibrations typically appear in the region of 3000-3100 cm⁻¹ mewaruniversity.org.

Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the aromatic ring are expected to produce a series of bands in the 1400-1600 cm⁻¹ region.

C-O Stretching: The asymmetric and symmetric stretching vibrations of the C-O-C ether linkages of the methoxy groups typically occur in the 1250-1000 cm⁻¹ range.

C-Br Stretching: The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Weak to Medium |

| C-H (Methyl) Stretch | 2850 - 2960 | Medium |

| C=C, C=N Ring Stretch | 1400 - 1600 | Medium to Strong |

| C-H (Methyl) Bend | 1380 - 1470 | Medium |

| C-O (Aryl Ether) Stretch | 1200 - 1275 | Strong |

| C-O (Alkyl Ether) Stretch | 1000 - 1150 | Strong |

| Aromatic C-H Out-of-Plane Bend | 700 - 900 | Strong |

| C-Br Stretch | 500 - 600 | Medium to Strong |

Note: These are typical ranges and can be influenced by the specific electronic and structural environment of the molecule.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to deduce structural information from the fragmentation patterns of a compound. The molecular formula of this compound is C₇H₈BrNO₂, with a calculated monoisotopic mass of approximately 216.97 g/mol .

A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern of the molecular ion peak. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (50.69% and 49.31%, respectively). This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, of almost equal intensity. For this compound, these peaks would appear at m/z 217 and 219. A similar pattern is observed for 3-bromo-5-methoxypyridine, which shows ions at m/z 188/190 corresponding to [M+H]⁺ chemicalbook.com.

Common fragmentation pathways for this molecule would likely involve the loss of a methyl radical (•CH₃, a loss of 15 Da) from a methoxy group, or the loss of a methoxy radical (•OCH₃, a loss of 31 Da). Subsequent loss of carbon monoxide (CO, 28 Da) or the bromine atom could also occur.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Analysis of Molecular Conformation and Stereochemistry

The conformation of the molecule is stabilized by an intramolecular C-H···Br hydrogen bond nih.gov. The crystal packing is further consolidated by intermolecular C-H···O hydrogen bonds, forming inversion dimers, as well as π–π interactions nih.gov. In another related structure, 3-(3-bromo-4-methoxyphenyl)-1,5-diphenylpentane-1,5-dione, the bromomethoxybenzene ring forms significant dihedral angles with adjacent phenyl rings researchgate.netnih.gov.

Interactive Data Table: Selected Geometric Parameters from a Related Crystal Structure

| Parameter | Value (Å or °) | Description |

| C-Br Bond Length | ~1.89 - 1.91 Å | Typical length for a C(sp²)-Br bond. |

| C-O Bond Length (Aryl) | ~1.35 - 1.37 Å | Shorter due to resonance with the ring. |

| C-O Bond Length (Methyl) | ~1.42 - 1.44 Å | Typical C(sp³)-O bond length. |

| C-C-C Ring Angle | ~118 - 122 ° | Close to the ideal 120° for a planar ring. |

| C-O-C Angle (Methoxy) | ~117 - 119 ° | Angle within the methoxy substituent. |

Note: Data is derived from published crystal structures of closely related bromo-dimethoxy-phenyl derivatives and serves as a model for the pyridine system.

Elucidation of Intermolecular Interactions (e.g., Hydrogen Bonding, Crystal Packing)

The supramolecular architecture of crystalline solids is dictated by a variety of intermolecular interactions. For this compound and its derivatives, interactions such as hydrogen bonds, halogen bonds, and π–π stacking are crucial in determining their crystal packing. While a detailed crystallographic analysis of this compound itself is not extensively documented in the reviewed literature, studies on closely related derivatives provide significant insight into the expected intermolecular forces.

Hydrogen Bonding: In derivatives containing C-H bonds and heteroatoms like oxygen and nitrogen, weak C-H···O and C-H···N hydrogen bonds are common. For instance, in the crystal structure of 3-[(E)-2-(2-bromo-4,5-dimethoxyphenyl)ethenyl]-5,5-dimethylcyclohex-2-en-1-one, which features the bromo-dimethoxyphenyl moiety, intermolecular C—H⋯O hydrogen bonds are pivotal, forming inversion dimers. nih.gov Similarly, in a crystal of 4,4′-dibromo-2′,5′-dimethoxy-[1,1′-biphenyl], weak C—H⋯O hydrogen bonding contributes to the molecular packing. researchgate.net The pyridine nitrogen in the core structure of this compound can also act as a hydrogen bond acceptor.

Halogen Bonding: The bromine atom in these structures can participate in halogen bonding (C-Br···X, where X is a nucleophile), an interaction that is increasingly recognized for its role in crystal engineering. In the crystal structure of 4,4′-dibromo-2′,5′-dimethoxy-[1,1′-biphenyl], Br···Br halogen bonding is observed. researchgate.net In halogenopyridinium salts, C–Br···X⁻ halogen bonds are noted to be relatively short and significant. acs.org

For example, a Hirshfeld surface analysis performed on 3-[(E)-2-(2-bromo-4,5-dimethoxyphenyl)ethenyl]-5,5-dimethylcyclohex-2-en-1-one revealed that H···H interactions account for the largest contribution to the crystal packing, followed by H···O/O···H and H···Br/Br···H contacts. nih.gov A similar analysis on a complex containing a 3-bromo-4-methoxyphenyl ligand showed H···H, H···C/C···H, and H···Br/Br···H contacts as the most significant contributors. nih.gov These findings underscore the importance of van der Waals forces and specific hydrogen and halogen interactions in the solid-state structures of these compounds.

Interactive Data Table: Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Derivative, 3-[(E)-2-(2-bromo-4,5-dimethoxyphenyl)ethenyl]-5,5-dimethylcyclohex-2-en-1-one

| Contact Type | Contribution (%) |

| H···H | 46.9 |

| H···O/O···H | 18.2 |

| H···C/C···H | 16.5 |

| H···Br/Br···H | 10.2 |

| C···C | 4.3 |

| Br···O/O···Br | 1.8 |

This table is generated based on data for a derivative containing the 2-bromo-4,5-dimethoxyphenyl moiety and illustrates typical intermolecular contact contributions. nih.gov

Characterization of Atropisomers and Rotational Barriers

Atropisomerism is a type of axial chirality that arises from hindered rotation around a single bond, most commonly a C-C bond connecting two aromatic rings. wikipedia.org This phenomenon is particularly relevant for derivatives of this compound where the pyridine ring is coupled to another aromatic or heteroaromatic ring, especially with bulky ortho-substituents. The steric hindrance between substituents at the positions ortho to the interannular bond creates a significant energy barrier to rotation, which, if high enough, allows for the isolation of stable rotational isomers (atropisomers). wikipedia.orgencyclopedia.pub

The stability of atropisomers is defined by the rotational energy barrier (ΔG‡). A barrier of approximately 93 kJ·mol⁻¹ (22 kcal·mol⁻¹) at 300 K is considered sufficient to allow for the separation of atropisomers at room temperature, corresponding to a half-life of interconversion of at least 1000 seconds. wikipedia.org

Studies on ortho-substituted arylpyridines have demonstrated the existence of stable atropisomers. For example, the Suzuki-Miyaura coupling of 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) with ortho-methoxyphenylboronic acid yields a series of stable atropisomeric triarylpyridine derivatives. The rotational barriers in selected atropisomers were determined using high-temperature NMR and thermal epimerization experiments.

The magnitude of the rotational barrier is influenced by several factors, including:

Size of Ortho-Substituents: Larger groups create more steric clash, leading to a higher rotational barrier.

Bond Length: The length of the single bond connecting the rings affects the distance between ortho groups.

Electronic Effects: The electronic nature of the substituents can influence bond lengths and interactions in the transition state.

Computational methods, such as Density Functional Theory (DFT), are often employed alongside experimental techniques like dynamic HPLC and NMR to determine these energy barriers. nih.govacs.org

Interactive Data Table: Experimentally Determined Rotational Barriers for Selected Atropisomeric Arylpyridine Derivatives

| Compound | Method | Rotational Barrier (ΔG‡) in kJ/mol |

| 3,4-di-(o-tolyl)-5-(2-methoxyphenyl)-2,6-dimethylpyridine | Thermal Epimerisation | 126.9 ± 0.5 |

| 3,5-di-(2-methoxyphenyl)-4-(o-tolyl)-2,6-dimethylpyridine | Thermal Epimerisation | 136.9 ± 0.6 |

| Axially chiral analogue of 4-(dimethylamino)pyridine (DMAP) | Dynamic HPLC | ~100 |

| Axially chiral analogue of 4-(dimethylamino)pyridine (DMAP) | Dynamic HPLC | >117 |

This table presents data for analogous arylpyridine systems to illustrate the range of rotational barriers observed in such compounds.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a sample. This data is crucial for validating the empirical formula of a newly synthesized compound, which represents the simplest whole-number ratio of atoms present. davidson.edu For organic compounds, this is typically achieved through combustion analysis, where the sample is burned in an excess of oxygen, and the resulting combustion products (e.g., CO₂, H₂O, N₂) are collected and quantified. ucalgary.ca

The molecular formula of this compound is C₇H₈BrNO₂. From this formula, the theoretical elemental composition can be calculated based on the atomic weights of its constituent elements.

The validation of the compound's identity and purity relies on comparing the experimentally determined elemental percentages with these calculated theoretical values. According to guidelines from many scientific journals, the experimental results for C, H, and N should typically be within ±0.4% of the calculated values to confirm the proposed formula and indicate a high degree of purity. nih.gov

**Interactive Data Table: Theoretical Elemental Composition of this compound (C₇H₈BrNO₂) **

| Element | Symbol | Atomic Weight ( g/mol ) | Molar Mass ( g/mol ) | Theoretical Percentage (%) |

| Carbon | C | 12.011 | 218.05 | 38.56 |

| Hydrogen | H | 1.008 | 218.05 | 3.70 |

| Bromine | Br | 79.904 | 218.05 | 36.64 |

| Nitrogen | N | 14.007 | 218.05 | 6.42 |

| Oxygen | O | 15.999 | 218.05 | 14.67 |

Calculated based on a molecular weight of 218.05 g/mol .

This calculated data serves as the benchmark against which experimental results from combustion analysis would be compared to verify the empirical and, in conjunction with molecular weight determination, the molecular formula of this compound.

Computational Chemistry and Quantum Mechanical Investigations of 3 Bromo 4,5 Dimethoxypyridine Systems

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, enabling the study of the electronic structure of many-body systems. It is widely used to predict a variety of molecular properties, including molecular geometries, vibrational frequencies, and electronic characteristics, which collectively determine the reactivity of a compound.

Despite the broad applicability of DFT to pyridine (B92270) derivatives, a thorough review of scientific literature and chemical databases reveals a lack of specific published studies applying these methods to 3-Bromo-4,5-dimethoxypyridine . The following sections describe the types of analyses that would be conducted in such a study.

Geometry Optimization and Molecular Energy Calculations

Geometry optimization is a computational process used to find the equilibrium structure of a molecule, corresponding to the minimum energy on the potential energy surface. This procedure determines the most stable three-dimensional arrangement of atoms and calculates key structural parameters.

For this compound, this analysis would yield precise data on bond lengths (e.g., C-C, C-N, C-Br, C-O), bond angles, and dihedral angles. These optimized parameters are fundamental for understanding the molecule's steric and electronic properties. However, specific optimized geometric data from DFT calculations for this compound are not available in published literature.

Table 1: Representative Geometric Parameters from DFT Optimization (Hypothetical Data) (Note: The following table is for illustrative purposes only, as specific experimental or calculated data for this compound is not publicly available.)

| Parameter | Atom Pair/Trio/Quartet | Predicted Value (Å or °) |

|---|---|---|

| Bond Length | C2-C3 | Data not available |

| C3-Br | Data not available | |

| C4-O(CH3) | Data not available | |

| Bond Angle | C2-C3-C4 | Data not available |

| C3-C4-C5 | Data not available |

| Dihedral Angle | C2-C3-C4-C5 | Data not available |

Vibrational Frequency Analysis and Spectroscopic Correlations

Following geometry optimization, vibrational frequency analysis is typically performed. This calculation predicts the fundamental vibrational modes of the molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. This analysis confirms that the optimized structure is a true energy minimum and allows for the assignment of experimental spectral bands to specific molecular motions, such as stretching, bending, and torsional modes.

A computational vibrational analysis of this compound would provide a theoretical spectrum that could be correlated with experimental spectroscopic data. This would confirm the presence of functional groups and provide insight into the molecule's bonding environment. A search of scientific literature indicates that a detailed theoretical vibrational analysis for this compound has not been published.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule. It maps the electrostatic potential onto the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). Red-colored regions typically indicate negative potential (sites for electrophilic attack), while blue-colored regions indicate positive potential (sites for nucleophilic attack).

An MEP map for this compound would be crucial for predicting its intermolecular interaction patterns and sites of chemical reactivity. For instance, it would highlight the electrophilic and nucleophilic centers, guiding predictions about how the molecule might interact with biological targets or other reagents. Specific MEP analysis and corresponding visualizations for this compound are not documented in the available scientific literature.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. A small gap generally implies high reactivity.

Analysis of the HOMO and LUMO energy levels for this compound would provide significant insight into its electronic behavior and reactivity. While DFT studies on similar pyridine derivatives have reported such data, specific calculated HOMO-LUMO energy values for this compound are not present in the reviewed literature. For a related compound, 3,5-dibromo-2,4-dimethoxypyridine, a HOMO-LUMO gap of 4.2 eV was reported, suggesting moderate electronic stability. nih.gov

Table 2: Frontier Molecular Orbital Energy Values (Hypothetical Data) (Note: The following table is for illustrative purposes only, as specific calculated data for this compound is not publicly available.)

| Parameter | Energy (eV) |

|---|---|

| EHOMO | Data not available |

| ELUMO | Data not available |

| Energy Gap (ΔE) | Data not available |

Advanced Computational Techniques for Biological System Interactions

Beyond understanding the intrinsic properties of a molecule, computational chemistry can predict how it might interact with biological systems, a key aspect of drug discovery and molecular biology.

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). These simulations are instrumental in structure-based drug design, helping to predict the binding affinity and mode of interaction between a potential drug molecule and its biological target.

Docking simulations involving this compound could elucidate its potential as a ligand for various biological targets by predicting binding energies and identifying key interactions (e.g., hydrogen bonds, hydrophobic interactions) within a receptor's active site. Such studies are crucial for hypothesis-driven drug discovery. However, a review of published research indicates that specific molecular docking studies featuring this compound as the ligand have not been reported.

Molecular Dynamics Simulations for Conformational Sampling and Stability

Molecular Dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules over time. By simulating the motion of atoms and molecules, MD provides insights into conformational sampling, allowing researchers to explore the different shapes a molecule can adopt, and to assess their relative stabilities. researchgate.net

For a molecule like this compound, MD simulations can elucidate the rotational freedom and preferred orientations of the two methoxy (B1213986) groups relative to the pyridine ring. These conformations are crucial as they can influence the molecule's crystal packing, solubility, and interaction with biological targets. The simulation tracks the trajectory of each atom based on a chosen force field, which defines the potential energy of the system. researchgate.net Analysis of these trajectories reveals the most populated (lowest energy) conformational states and the energy barriers between them.

While specific MD simulation studies exclusively focused on this compound are not extensively detailed in available literature, the methodology is widely applied to similar organic molecules. researchgate.netnih.gov For instance, MD simulations on related heterocyclic compounds are used to understand structural stability and dynamic processes, which are critical for predicting properties like thermal motion in crystals. researchgate.net The results of such simulations are often validated by comparison with experimental data, for example, from X-ray crystallography. nih.gov

Table 1: Typical Parameters and Outputs of an MD Simulation for Small Organic Molecules

| Parameter/Output | Description | Typical Value/Setting |

|---|---|---|

| Input Parameters | ||

| Force Field | A set of empirical energy functions used to calculate the potential energy of the system. | GAFF, CHARMM, OPLS |

| Water Model | If simulated in solution, defines the properties of water molecules. | SPC, TIP3P |

| System Size | A supercell of molecules to approximate bulk behavior. | Approx. cubic shape |

| Temperature & Pressure | Conditions under which the simulation is run (ensemble). | 300 K, 1 atm (NPT ensemble) |

| Simulation Time | The duration of the simulation. | Nanoseconds (ns) to microseconds (µs) |

| Key Outputs | ||

| Trajectory | A file containing the coordinates of all atoms at each time step. | Used for all subsequent analysis. |

| RMSD | Root-Mean-Square Deviation; measures the average distance between atoms of superimposed structures, indicating stability. | Low, stable RMSD suggests a stable conformation. |

| Conformational Analysis | Identification of stable and metastable molecular geometries (e.g., rotamers of methoxy groups). | Analysis of dihedral angles over time. |

| Thermodynamic Properties | Calculation of free energy differences between conformations. | Obtained via methods like umbrella sampling. |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the biological activity or other properties of chemical compounds based on their molecular structure. wikipedia.org These models correlate physicochemical properties or theoretical molecular descriptors with a measured response, such as binding affinity or toxicity. nih.gov The fundamental principle is that the structure of a molecule dictates its properties and, consequently, its activity. mdpi.com

A QSAR study involves several key steps:

Data Set Selection: A collection of compounds with known activities is assembled. mdpi.com

Descriptor Calculation: Molecular descriptors, which are numerical representations of chemical information, are calculated for each compound. These can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., steric fields). wikipedia.orgnih.gov

Model Development: A mathematical equation is generated to link the descriptors to the activity using statistical methods. wikipedia.org

Validation: The model's predictive power is tested on a set of compounds not used in its development. mdpi.com

For this compound, QSAR studies could be employed to predict its potential as a bioactive molecule by comparing its calculated descriptors to those of known active compounds. The bromine atom and methoxy groups would significantly influence descriptors such as hydrophobicity (LogP), molar refractivity, and electronic properties, which are commonly used in QSAR models. nih.gov While specific QSAR models for this compound are not prominent in the literature, studies on other bromo-substituted heterocyclic compounds demonstrate the utility of this approach in fields like antibacterial agent discovery. iau.ir

Table 2: Common Molecular Descriptors Used in QSAR Modeling

| Descriptor Class | Example Descriptors | Information Encoded |

|---|---|---|

| Constitutional (1D) | Molecular Weight, Atom Count | Basic composition of the molecule. |

| Topological (2D) | Wiener Index, Kier & Hall Connectivity Indices | Atomic connectivity and branching. |

| Geometrical (3D) | Molecular Surface Area, Molecular Volume | 3D shape and size of the molecule. |

| Physicochemical | LogP (octanol-water partition coefficient), pKa | Hydrophobicity, acidity/basicity. |

| Electronic | Dipole Moment, HOMO/LUMO Energies | Electron distribution and reactivity. |

Computational Screening for Bioactive Molecules

Computational screening, or virtual screening, is a technique used in drug discovery to search large libraries of chemical compounds for structures that are most likely to bind to a drug target, typically a protein or enzyme. researchgate.net This method accelerates the identification of lead compounds for further development.

This compound and its derivatives can serve as scaffolds or building blocks in these screening libraries. Halogenated pyridines are recognized as "privileged structures" in medicinal chemistry because they are present in numerous bioactive compounds. mdpi.com Computational screening can be used to virtually assess how well molecules containing this scaffold fit into the active site of a target protein. For example, studies have used computational methods to screen for inhibitors of enzymes crucial for cancer cell metabolism, such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH). nih.gov In such studies, libraries of compounds, which could include derivatives of this compound, are docked into the enzyme's binding site to predict their binding affinity and orientation. researchgate.netnih.gov

Analysis of Reactivity Indices and Chemical Descriptors

Conceptual Density Functional Theory (DFT) is a powerful framework for predicting the chemical reactivity of molecules. It utilizes various chemical descriptors and reactivity indices derived from the electron density of the molecule. mdpi.com These indices help in understanding the global and local reactivity, providing insights into where a molecule might be susceptible to electrophilic or nucleophilic attack.

Key global reactivity descriptors include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of chemical stability.

Ionization Potential (I) and Electron Affinity (A): The energy required to remove an electron and the energy released when an electron is added, respectively.

Global Hardness (η) and Softness (S): Measures of the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Electronegativity (χ): The power of an atom or molecule to attract electrons.

Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires additional electronic charge.

For this compound, the electron-donating methoxy groups and the electron-withdrawing bromine atom create a complex electronic environment. DFT calculations would precisely quantify these effects, predicting the most likely sites for chemical reactions. For instance, analysis of local reactivity descriptors like the Fukui function can pinpoint specific atoms susceptible to attack. mdpi.com

Table 3: Key Conceptual DFT Reactivity Indices and Their Significance

| Reactivity Index | Formula | Significance |

|---|---|---|

| HOMO-LUMO Gap | ELUMO - EHOMO | Indicates chemical stability and reactivity; a larger gap implies higher stability. |

| Global Hardness (η) | (I - A) / 2 | Measures resistance to charge transfer. |

| Global Softness (S) | 1 / (2η) | Reciprocal of hardness; indicates high polarizability and reactivity. |

| Electronegativity (χ) | (I + A) / 2 | Describes the ability to attract electrons. |

| Electrophilicity Index (ω) | χ² / (2η) | Quantifies the electrophilic nature of a molecule. |

Hirshfeld Surface Analysis for Intermolecular Interaction Quantification

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.org By partitioning the crystal electron density into molecular fragments, it generates a unique surface for each molecule. This surface is color-mapped with properties like dnorm, which highlights regions of close intermolecular contact. mdpi.comnih.gov

The analysis also produces 2D "fingerprint plots," which summarize all intermolecular interactions by plotting the distance to the nearest atom inside the surface (di) against the distance to the nearest atom outside the surface (de). ekb.eg These plots provide quantitative percentages for different types of contacts, such as H···H, O···H, and Br···H.

Table 4: Representative Intermolecular Contacts and Their Contributions from Hirshfeld Surface Analysis for a Bromo-Aromatic Compound

| Interaction Type | Description | Typical Percentage Contribution |

|---|---|---|

| H···H | Interactions between hydrogen atoms on adjacent molecules. | 40 - 50% |

| O···H / H···O | Hydrogen bonds or contacts involving oxygen and hydrogen. | 20 - 30% |

| C···H / H···C | Weak interactions involving carbon and hydrogen atoms. | 10 - 15% |

| Br···H / H···Br | Halogen bonds or contacts involving bromine and hydrogen. | 10 - 12% |

| Other | Includes C···C, C···Br, etc. | < 5% |

Note: The percentages are illustrative based on published data for similar bromo-substituted aromatic molecules and are not specific experimental values for this compound. nih.govnih.gov

Research Applications of 3 Bromo 4,5 Dimethoxypyridine in Materials Science and Industrial Chemistry

Utilization as Building Blocks for Complex Heterocyclic Compounds

3-Bromo-4,5-dimethoxypyridine serves as a key precursor in the construction of intricate heterocyclic compounds, which are integral to the development of pharmaceuticals, agrochemicals, and advanced materials. The presence of the bromine atom on the pyridine (B92270) ring makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

These reactions, including the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions, allow for the precise and efficient introduction of a wide range of functional groups at the 3-position of the pyridine ring. This versatility enables chemists to synthesize a diverse library of novel heterocyclic compounds with tailored properties.

Key Palladium-Catalyzed Cross-Coupling Reactions:

| Reaction Name | Bond Formed | Reactant Coupled with Aryl Halide |

| Suzuki-Miyaura Coupling | Carbon-Carbon (C-C) | Organoboron compounds (e.g., boronic acids or esters) |

| Sonogashira Coupling | Carbon-Carbon (C-C) | Terminal alkynes |

| Heck Reaction | Carbon-Carbon (C-C) | Alkenes |

| Buchwald-Hartwig Amination | Carbon-Nitrogen (C-N) | Amines |

The Suzuki-Miyaura coupling, for instance, is widely used to create biaryl structures, which are common motifs in many biologically active molecules and organic electronic materials. wikipedia.org Similarly, the Sonogashira reaction provides a direct route to aryl alkynes, important intermediates in the synthesis of complex natural products and conjugated polymers. wikipedia.orgorganic-chemistry.org The Heck reaction facilitates the arylation of alkenes, leading to the formation of substituted olefins that can be further elaborated into more complex structures. wikipedia.orgyoutube.com Furthermore, the Buchwald-Hartwig amination allows for the straightforward synthesis of aryl amines, a critical functional group in many pharmaceuticals and organic light-emitting diode (OLED) materials. wikipedia.orgnih.gov

The reactivity of the bromine atom in this compound, combined with the electronic influence of the methoxy (B1213986) groups, makes it a highly valuable and adaptable building block for the synthesis of new and complex heterocyclic architectures.

Precursors for Materials with Specific Electronic or Optical Properties

The development of novel organic materials with tailored electronic and optical properties is a rapidly advancing area of materials science. These materials are at the heart of technologies such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. While direct research on this compound in this context is not extensively documented in publicly available literature, its structural features suggest its potential as a precursor for such materials.

The pyridine core, being an electron-deficient aromatic system, is a common component in materials designed for electron transport. The ability to functionalize the 3-position of the pyridine ring through cross-coupling reactions allows for the introduction of various electron-donating or electron-withdrawing groups. This modulation of the electronic structure is a key strategy in tuning the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of a material, which in turn dictates its electronic and optical properties.

For instance, the synthesis of conjugated polymers, which are essential for organic electronics, often relies on the coupling of aromatic monomers. This compound could potentially serve as one of these monomers, leading to polymers with specific electronic band gaps and charge transport characteristics. Similarly, in the field of dye-sensitized solar cells (DSSCs), organic dyes with donor-π-acceptor (D-π-A) structures are crucial for efficient light harvesting and electron injection. researchgate.netnih.govresearchgate.netmdpi.com The versatile chemistry of this compound could be exploited to construct novel dye molecules with optimized absorption spectra and electrochemical properties.

Although specific examples are not yet prevalent in the literature, the fundamental principles of materials design strongly indicate that this compound is a promising candidate for the development of next-generation organic electronic and optical materials.

Intermediates in Agrochemical Research and Development

The pyridine ring is a common scaffold in a multitude of successful agrochemicals, including herbicides, fungicides, and insecticides. The unique biological activity of pyridine-containing compounds makes them a continued focus of research and development in the agrochemical industry.

While specific applications of this compound in commercial agrochemicals are not widely reported, its structure contains key features that are relevant to the design of new active ingredients. The bromo- and dimethoxy-substituted pyridine core can serve as a starting point for the synthesis of novel compounds with potential pesticidal activity.

For example, the 4,5-dihydro-1,2-oxazole ring is a chemical structure found in some pre-emergence herbicides. nih.govnih.gov The synthesis of such heterocyclic systems can involve the reaction of substituted pyridines. The functional groups on this compound could be manipulated to introduce this or other herbicidally active moieties.

Furthermore, research into novel fungicides has explored a wide range of heterocyclic compounds. nih.govnih.govresearchgate.net The ability to use this compound as a building block to create diverse chemical libraries is a valuable tool for screening new fungicidal candidates. The methoxy groups, in particular, can influence the lipophilicity and metabolic stability of a molecule, which are important parameters for its efficacy and environmental fate.

The versatility of this compound in organic synthesis makes it a valuable intermediate for the exploration of new chemical space in the ongoing quest for more effective and environmentally benign agrochemicals.

Role as Chiral Dopants in Liquid Crystal Technology

Liquid crystal displays (LCDs) are a ubiquitous technology that relies on the precise control of the orientation of liquid crystal molecules. The introduction of chiral dopants into a nematic liquid crystal phase can induce a helical twist, leading to the formation of a cholesteric phase. beilstein-journals.org This is the basis for various display modes, including twisted nematic (TN) and super-twisted nematic (STN) LCDs.

The effectiveness of a chiral dopant is quantified by its helical twisting power (HTP), which is a measure of its ability to induce a helical structure in the liquid crystal host. beilstein-journals.org The molecular shape and chirality of the dopant are critical factors in determining its HTP.

While there is no specific mention in the reviewed literature of this compound being used as a chiral dopant, its pyridine structure presents an interesting platform for the design of new chiral materials. By introducing a chiral center, for example, through the attachment of a chiral side chain at the 3-position via one of the cross-coupling reactions mentioned earlier, it would be possible to create novel chiral pyridine derivatives.

The design of new chiral dopants is an active area of research, with a constant demand for materials with high HTP, good solubility in the liquid crystal host, and thermal and photochemical stability. The synthetic accessibility of derivatives of this compound could make it a target for exploration in the development of new chiral dopants for advanced liquid crystal applications.

Investigations into in Vitro Biological Activities and Mechanistic Studies of 3 Bromo 4,5 Dimethoxypyridine Derivatives

In Vitro Antimicrobial Research

The antimicrobial potential of brominated pyridine (B92270) derivatives and related heterocyclic compounds has been explored against a spectrum of microorganisms, including clinically relevant bacteria and fungi.

Antibacterial Activity against Gram-Positive and Gram-Negative Bacteria

Various studies have demonstrated that the introduction of a bromine atom to heterocyclic structures, such as pyridine, can confer significant antibacterial properties. For instance, a series of 6-bromo-2-substitutedphenyl-1H-imidazo[4,5-b]pyridine derivatives were synthesized and showed potent activity when screened for antimicrobial effects. researchgate.net Similarly, other imidazo[4,5-b]pyridine derivatives have shown that Gram-positive bacteria are more sensitive to their action compared to more resistant Gram-negative bacteria. mdpi.com

Research on 6-bromoindolglyoxylamide polyamine derivatives identified compounds with intrinsic antimicrobial activity against Gram-positive bacteria like Staphylococcus aureus and Staphylococcus intermedius. nih.gov Some of these derivatives also enhanced the activity of antibiotics against the resistant Gram-negative bacterium Pseudomonas aeruginosa. nih.gov The antibacterial efficacy of pyrazine (B50134) carboxamide derivatives has been tested against extensively drug-resistant (XDR) Salmonella Typhi, with some compounds showing significant zones of inhibition. mdpi.com

Studies on other brominated heterocyclic compounds have also shown promising results. For example, 2-(3′,5′-dibromo-2′-methoxyphenoxy)-3,5-dibromophenol, isolated from a marine sponge, was highly active against Bacillus subtilis, Staphylococcus aureus, Campylobacter jejuni, and Pseudomonas aeruginosa. nih.gov The activity of this compound was found to be comparable to commonly used antibiotics. nih.gov

| Compound/Derivative Type | Bacterial Strain(s) | Activity Metric (e.g., MIC) | Reference |

|---|---|---|---|

| 2-(3′,5′-dibromo-2′-methoxyphenoxy)-3,5-dibromophenol | Bacillus subtilis | MIC = 1 µg/mL | nih.gov |

| 2-(3′,5′-dibromo-2′-methoxyphenoxy)-3,5-dibromophenol | Staphylococcus aureus | MIC = 1 µg/mL | nih.gov |

| 2-(3′,5′-dibromo-2′-methoxyphenoxy)-3,5-dibromophenol | Campylobacter jejuni | MIC = 2 µg/mL | nih.gov |

| 2-(3′,5′-dibromo-2′-methoxyphenoxy)-3,5-dibromophenol | Pseudomonas aeruginosa | MIC = 4 µg/mL | nih.gov |

| Isonicotinic acid hydrazide derivatives (with Br group) | S. aureus, B. subtilis, E. coli | Highly Active (Better than Norfloxacin) | mdpi.comnih.gov |

| N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide derivative (5d) | XDR S. Typhi | MIC = 6.25 mg/mL | mdpi.com |

Antifungal Activity

The antifungal properties of bromo-substituted heterocyclic compounds have also been a focus of research. A study on the synthesis of 3-bromo-4,5,6,7-tetrahydro-1,2-benzoisoxazole derivatives reported activity against human pathogenic fungi. nih.gov Specifically, the compound 3,5-dibromo-6,7-dihydro-1,2-benzoisoxazol-4-(5H)-one demonstrated a broad antifungal spectrum and good fungicidal activity against Trichophyton mentagrophytes. nih.gov

Furthermore, investigations into 6-bromoindolglyoxylamide derivatives revealed analogues with moderate to excellent antifungal properties. nih.gov In another study, synthesized 6-bromo-2-substitutedphenyl-1H-imidazo[4,5-b]pyridine derivatives were screened for their antifungal activities, with many compounds showing potent and significant results compared to standard drugs. researchgate.net Derivatives of isonicotinic acid hydrazide containing bromine were also found to be highly active antifungal agents, with activity better than the standard compound fluconazole. mdpi.comnih.gov

| Compound/Derivative Type | Fungal Strain(s) | Activity Metric/Observation | Reference |

|---|---|---|---|

| 3,5-dibromo-6,7-dihydro-1,2-benzoisoxazol-4-(5H)-one | Trichophyton mentagrophytes | Good fungicidal activity | nih.gov |

| Isonicotinic acid hydrazide derivatives (with Br group) | C. albicans, A. niger | Highly Active (Better than Fluconazole) | mdpi.comnih.gov |

| 6-Bromoindolglyoxylamide derivatives | Various fungi | Moderate to excellent antifungal properties | nih.gov |

| 6-Bromo-2-substitutedphenyl-1H-imidazo[4,5-b]pyridine derivatives | Various fungi | Potent and significant results compared to standards | researchgate.net |

Inhibition of Biofilm Formation

Bacterial biofilms present a significant challenge in treating infections due to their inherent resistance to conventional antibiotics. nih.gov The extracellular polymeric substance (EPS) matrix protects microbes from antimicrobial agents and the host immune system. nih.gov Research into anti-biofilm agents has explored compounds that can inhibit the initial stages of biofilm development or disrupt established biofilms. mdpi.com Strategies often involve targeting quorum sensing (QS), the cell-to-cell communication mechanism crucial for biofilm formation. nih.gov

While direct studies on 3-bromo-4,5-dimethoxypyridine derivatives are limited, related compounds have shown promise. For instance, certain AHL (acyl-homoserine lactone) analogs containing bromophenyl groups have been shown to inhibit LasR, a key QS receptor in P. aeruginosa, and consequently inhibit 100% of biofilm formation at a concentration of 50 µM. mdpi.com This suggests that incorporating a bromo-substituted phenyl moiety, a feature achievable with pyridine derivatives, can be a viable strategy for developing biofilm inhibitors. Extracts from Quercus coccifera have also demonstrated significant antimicrobial and antibiofilm activities, effectively disrupting biofilms formed by S. aureus and P. aeruginosa. veterinaryworld.org

Proposed Mechanisms of Antimicrobial Action

The precise mechanisms of antimicrobial action for many this compound derivatives are not fully elucidated. However, studies on structurally related brominated compounds provide insights into potential modes of action. One proposed mechanism for a potent 6-bromoindolglyoxylamide polyamine derivative is the rapid permeabilization and depolarization of the bacterial membrane in both Gram-positive and Gram-negative bacteria. nih.gov Many plant-derived antimicrobial compounds are known to overcome common bacterial resistance mechanisms, such as enzymatic inactivation of antibiotics or modification of the drug target site. nih.gov For some brominated phenols, the exact mechanism remains unknown, but their effectiveness against both Gram-positive and Gram-negative bacteria suggests a broad-acting mechanism. nih.gov

In Vitro Anticancer Research

Cytotoxicity Evaluation in Cancer Cell Lines

Derivatives of pyridine and other nitrogen-containing heterocycles are a cornerstone of anticancer drug development. arabjchem.org Numerous studies have evaluated the cytotoxic potential of various bromo-substituted derivatives against a wide array of human cancer cell lines.

For example, a series of cis-restricted 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines, which share a substituted phenyl-pyridine core, were designed as tubulin polymerization inhibitors. nih.gov One compound from this series exhibited potent antiproliferative activity against HeLa (cervical), MCF-7 (breast), and A549 (lung) cancer cell lines. nih.gov Its mechanism was found to involve G2/M phase cell cycle arrest and apoptosis induction. nih.gov Similarly, certain 4-aryl-1,4-dihydropyridines containing a 4-bromophenyl or 3-fluorophenyl group significantly reduced the viability of HeLa and MCF-7 cells, with IC50 values in the low micromolar range. mdpi.com

The anticancer compound 3-Bromopyruvate has demonstrated activity against Helicobacter pylori, a bacterium linked to gastric cancers, suggesting a dual role for some brominated compounds. mdpi.com Other research has identified novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide that were more cytotoxic against human glioblastoma U-87 cells than against triple-negative breast cancer MDA-MB-231 cells. nih.govresearchgate.net Thiazolo[4,5-d]pyrimidine derivatives have also been investigated, with 7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govmdpi.comthiazolo[4,5-d]pyrimidine-2(3H)-thione proving to be highly active against a panel of cancer cell lines, including leukemia, colon cancer, and melanoma. mdpi.com

| Compound/Derivative Type | Cancer Cell Line | Activity Metric (IC50/GI) | Reference |

|---|---|---|---|

| 3-Aryl-4-(3,4,5-trimethoxyphenyl)pyridines | HeLa, MCF-7, A549 | Submicromolar to micromolar range | nih.gov |

| Thienopyrimidine/Sulfonamide Hybrid (3b) | MCF-7 | IC50 = 9.74 µM | nih.gov |

| Thienopyrimidine/Sulfonamide Hybrid (3b) | MDA-MB-231 | IC50 = 4.45 µM | nih.gov |

| 1,4-Dihydropyridine (B1200194) (4-(4-bromophenyl) derivative 19) | HeLa 229 | IC50 = 2.3 µM | mdpi.com |

| 1,4-Dihydropyridine (4-(4-bromophenyl) derivative 19) | MCF-7 | IC50 = 5.7 µM | mdpi.com |

| 7-Chloro-3-phenyl-5-(trifluoromethyl)thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) | Renal Cancer (UO-31) | Growth % = -82.97 | mdpi.com |

| 7-Chloro-3-phenyl-5-(trifluoromethyl)thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) | NSCLC (NCI-H522) | Growth % = -67.57 | mdpi.com |

Induction of Apoptosis and Cell Cycle Modulation

Derivatives incorporating pyridine and dimethoxy- or trimethoxyphenyl rings have demonstrated significant potential in modulating the cell cycle and inducing apoptosis in cancer cells. Studies on various human cancer cell lines reveal that these compounds can halt cell proliferation by arresting the cell cycle at specific phases, subsequently leading to programmed cell death.

For instance, certain 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines and diarylpyridines have been shown to cause cell cycle arrest at the G2/M phase in HeLa, SGC-7901, and other cancer cell lines. nih.govnih.gov This arrest prevents the cells from entering mitosis, a critical step for proliferation. Following this cell cycle disruption, these compounds trigger the apoptotic cascade, effectively eliminating the cancerous cells. nih.govnih.gov Similarly, novel pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated for their anti-cancer properties, with some showing high activity against HeLa, MCF7, and HCT-116 cancer cell lines. mdpi.com The mechanism of action for these compounds also involves the induction of apoptosis. mdpi.com

A structurally related compound, 3-bromo-4,5-dihydroxybenzaldehyde (B99904) (3-BDB), has been found to protect human keratinocytes from particulate matter (PM2.5)-induced apoptosis. nih.gov It was observed to alleviate DNA damage and reduce the expression of phospho-p53, a key protein in the apoptotic pathway. nih.gov While this activity is protective in a non-cancer context, it highlights the ability of this structural class to modulate critical cell survival and death pathways. nih.govnih.gov

Table 1: Antiproliferative Activity of Selected Pyridine Derivatives

| Compound | Cell Line | IC50 (µM) | Source |

|---|---|---|---|

| 9a | HeLa | 2.59 | mdpi.com |

| 14g | MCF7 | 4.66 | mdpi.com |

| 14g | HCT-116 | 1.98 | mdpi.com |

| 10t | HeLa | 0.21 | nih.gov |

| 10t | MCF-7 | 0.15 | nih.gov |

| 10t | SGC-7901 | 0.11 | nih.gov |

| 9p | HeLa | 0.051 | nih.gov |

| 9p | MCF-7 | 0.032 | nih.gov |

| 9p | A549 | 0.045 | nih.gov |

Enzyme Inhibition Studies in Cancer Pathways

PIM kinases are a family of serine/threonine kinases (PIM-1, PIM-2, and PIM-3) that play a crucial role in cell survival, proliferation, and apoptosis, making them attractive targets for cancer therapy. nih.govresearchgate.net The inhibition of PIM kinases has become a significant area of interest, with various heterocyclic scaffolds, including pyridine derivatives, being explored as potential inhibitors. nih.govsemanticscholar.org While direct studies on this compound derivatives as PIM kinase inhibitors are not detailed in the available literature, the broader class of pyridine-containing compounds has shown promise. For example, meridianin C, an indole-containing marine alkaloid, and its derivatives have shown inhibitory activity against PIM-1 kinase. researchgate.net

In addition to PIM kinases, other kinases are also targets for pyridine-based structures. Certain pyrazolo[3,4-b]pyridine derivatives have been found to inhibit Cyclin-Dependent Kinase 2 (CDK2) and/or Cyclin-Dependent Kinase 9 (CDK9), which are key regulators of the cell cycle. mdpi.com

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of insulin (B600854) and leptin signaling pathways. nih.govresearchgate.net Its inhibition is considered a validated therapeutic strategy for managing type II diabetes and obesity. nih.govresearchgate.net PTP1B functions by dephosphorylating the insulin receptor, which desensitizes the receptor and attenuates the insulin signal. nih.govresearchgate.net Inhibitors of PTP1B can delay this desensitization, thereby prolonging the effect of insulin. nih.gov Despite the therapeutic interest in PTP1B, specific studies detailing the inhibitory activity of this compound derivatives against this enzyme are not prominently featured in current research literature. The development of potent and selective PTP1B inhibitors remains a challenge for medicinal chemists. nih.govbohrium.com

Topoisomerase II is an essential enzyme that manages DNA topology during processes like replication and transcription by creating transient double-strand breaks to allow DNA strands to pass through each other. nih.gov Inhibiting this enzyme stabilizes the DNA-enzyme complex, leading to DNA damage and ultimately cell death, making it a valuable target for anticancer drugs like doxorubicin (B1662922) and etoposide. nih.gov The search for novel topoisomerase II inhibitors has explored various chemical scaffolds. mdpi.comresearchgate.net While a related compound, a 3,4-dimethoxyphenyl bis-benzimidazole derivative, was identified as an inhibitor of bacterial E. coli topoisomerase I, specific data on the inhibition of human topoisomerase II by this compound derivatives is not available in the reviewed literature. nih.gov

Microtubule Assembly Inhibition

Microtubules are dynamic cytoskeletal polymers essential for cell division, motility, and shape. nih.gov They are a key target for anticancer drugs, with inhibitors often binding to specific sites on the tubulin protein, such as the colchicine (B1669291) binding site, to disrupt microtubule dynamics. nih.govnih.gov This interference with the assembly and disassembly of microtubules leads to mitotic arrest and apoptosis in cancer cells. nih.gov

Several studies have identified derivatives containing a 3,4,5-trimethoxyphenyl group attached to a pyridine ring as potent inhibitors of tubulin polymerization. nih.govnih.gov These compounds are designed as cis-restricted analogues of combretastatin (B1194345) A-4, a well-known natural tubulin inhibitor. nih.gov For example, compound 10t , a diarylpyridine, and compound 9p , a 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridine, have been shown to significantly inhibit tubulin polymerization in a dose-dependent manner. nih.govnih.gov Molecular modeling studies suggest that these molecules fit well into the colchicine binding site on β-tubulin. nih.gov This activity disrupts the cellular microtubule structure, leading to the observed G2/M phase cell cycle arrest and apoptosis. nih.govnih.gov

Table 2: Tubulin Polymerization Inhibition by a Diarylpyridine Derivative

| Compound | Concentration (µM) | Inhibition (%) | Source |

|---|---|---|---|

| 10t | 1 | 48.7 | nih.gov |

| 10t | 2 | 60.5 | nih.gov |

| 10t | 5 | 73.2 | nih.gov |

Other Pharmacological Research Areas (In Vitro)

Thrombolytic agents are crucial in the treatment of thromboembolic diseases, such as myocardial infarction and stroke, by dissolving blood clots. The in vitro evaluation of new compounds for thrombolytic activity is a primary step in the discovery of safer and more effective therapies. An extensive review of the scientific literature reveals a notable absence of studies investigating the anti-thrombolytic potential of this compound derivatives. Furthermore, there is a general scarcity of published data on the in vitro thrombolytic activity of substituted pyridine derivatives as a broader class. Standard in vitro assays for thrombolytic activity typically involve the lysis of pre-formed blood clots and measurement of the reduction in clot weight, often using streptokinase as a positive control. nih.govnih.govsaudijournals.comijpp.org.inphytojournal.com Future research could explore the potential of this chemical scaffold in the field of thrombolysis.

Chronic inflammation is implicated in a wide range of pathologies, and the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways are key regulators of the inflammatory response. A number of studies have investigated the anti-inflammatory properties of various pyridine derivatives, demonstrating their ability to modulate these critical pathways.

Research into imidazol-5-yl pyridine derivatives has identified potent inhibitors of p38α kinase, a key component of the MAPK signaling cascade. nih.govelsevierpure.com For instance, compound 11d from one such study demonstrated significant inhibitory activity against p38α kinase with an IC50 value of 45 nM. nih.govelsevierpure.com This inhibition correlated with a reduction in the production of pro-inflammatory cytokines such as TNF-α (IC50 = 78.03 nM) and IL-1β (IC50 = 82.15 nM) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. nih.govelsevierpure.com Furthermore, the same compound inhibited the production of prostaglandin (B15479496) E2 (PGE2) and nitric oxide (NO) with IC50 values of 0.29 µM and 0.61 µM, respectively. nih.govelsevierpure.com

The NF-κB pathway is another critical target for anti-inflammatory agents. Studies on pyrazolo[1,5-a]quinazoline derivatives have identified compounds that inhibit LPS-induced NF-κB transcriptional activity. mdpi.com While not pyridine derivatives themselves, these findings highlight the therapeutic potential of targeting the NF-κB pathway with heterocyclic compounds. The anti-inflammatory mechanism of such compounds often involves the suppression of IκBα phosphorylation and the subsequent nuclear translocation of the p65 subunit of NF-κB.

While direct studies on this compound derivatives are not prevalent, the existing data on other substituted pyridines suggest that this class of compounds holds promise for the development of novel anti-inflammatory agents that act by modulating the MAPK and NF-κB signaling pathways.

Table 1: In Vitro Anti-inflammatory Activity of Selected Imidazol-5-yl Pyridine Derivatives

| Compound | Target | Assay | IC50 |

|---|---|---|---|

| 11a | p38α kinase | Kinase Assay | 47 nM |

| 11d | p38α kinase | Kinase Assay | 45 nM |

| 11d | TNF-α production | LPS-stimulated RAW 264.7 cells | 78.03 nM |

| 11d | IL-1β production | LPS-stimulated RAW 264.7 cells | 82.15 nM |

| 11d | PGE2 production | LPS-stimulated RAW 264.7 cells | 0.29 µM |

| 11d | NO production | LPS-stimulated RAW 264.7 cells | 0.61 µM |

Data sourced from a study on imidazol-5-yl pyridine derivatives as p38α/MAPK14 inhibitors. nih.govelsevierpure.com

Tuberculosis, caused by Mycobacterium tuberculosis, remains a major global health concern, and the emergence of drug-resistant strains necessitates the discovery of new antitubercular agents. Pyridine-containing compounds have historically played a crucial role in the treatment of tuberculosis, with isoniazid (B1672263) being a cornerstone of therapy.

Recent research has continued to explore the potential of substituted pyridine derivatives as effective antitubercular agents. For example, a series of pyridine appended 2-hydrazinylthiazole (B183971) derivatives were synthesized and evaluated for their in vitro activity against the H37Rv strain of M. tuberculosis. rsc.org Several of these compounds exhibited promising activity, with minimum inhibitory concentrations (MIC) in the low micromolar range. rsc.org Notably, compounds 2b , 3b , 5b , and 8b displayed MIC values between 6.40 and 7.14 µM. rsc.org

In another study, 2,4-disubstituted pyridine derivatives were shown to be effective against both intracellular and biofilm-forming tubercle bacilli. nih.gov Compounds 11 and 15 from this study demonstrated strong in vitro antitubercular effects with MIC99 values of 0.8 and 1.5 µg/mL, respectively. nih.gov Furthermore, synthesis and biological evaluation of other isoniazid and pyridine derivatives have identified compounds with potent activity against both the H37Rv strain and drug-resistant isolates of M. tuberculosis. nih.gov For instance, one compound displayed an IC50 of 1.5 µM against the H37Rv strain and significant activity against rifampicin-resistant strains. nih.gov

These findings underscore the continued importance of the pyridine scaffold in the development of new antitubercular drugs. Although specific data on this compound derivatives is limited, the broader evidence suggests that this class of compounds warrants further investigation for its potential antitubercular properties.

Table 2: In Vitro Antitubercular Activity of Selected Pyridine Derivatives against M. tuberculosis H37Rv

| Compound Series | Compound | MIC (µM) |

|---|---|---|

| Pyridine appended 2-hydrazinylthiazoles | 2b | 7.13 |

| 3b | 6.79 | |

| 5b | 6.40 | |

| 8b | 7.14 | |

| Isoniazid and Pyridine Derivatives | 1 | 3.2 (IC50) |

Data compiled from studies on various substituted pyridine derivatives. rsc.orgnih.gov

Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the metabolism of neurotransmitters, and their inhibition is a therapeutic strategy for the treatment of depression and neurodegenerative disorders like Parkinson's disease. The pyridine nucleus is a structural feature found in some MAO inhibitors.

Several studies have explored the potential of novel pyridine derivatives as MAO inhibitors. For instance, a series of pyridazinobenzylpiperidine derivatives were synthesized and evaluated for their inhibitory activity against both MAO-A and MAO-B. nih.gov Many of these compounds showed a preference for MAO-B inhibition. Compound S5 was identified as a potent MAO-B inhibitor with an IC50 value of 0.203 µM and a selectivity index of 19.04 for MAO-B over MAO-A. nih.gov

In another investigation, novel pyridine-containing thiazolyl hydrazone derivatives were synthesized. nih.gov Compound 3a from this series demonstrated highly selective inhibitory activity against MAO-B with an IC50 of 0.088 µM and a selectivity index greater than 1136. nih.gov Furthermore, a study on 1H-chromeno[3,2-c]pyridine derivatives also yielded compounds with significant MAO inhibitory properties. mdpi.com For example, compound 2b was a potent MAO-A inhibitor with an IC50 of 0.703 µM, while compound 3a showed submicromolar inhibition of MAO-B. mdpi.com

These results highlight the potential of the pyridine scaffold in designing potent and selective MAO inhibitors. While direct evaluation of this compound derivatives is needed, the existing body of research on related structures provides a strong rationale for their investigation as potential modulators of MAO activity.

Table 3: In Vitro Monoamine Oxidase (MAO) Inhibitory Activity of Selected Pyridine Derivatives

| Compound Series | Compound | Target | IC50 (µM) | Selectivity Index (MAO-A/MAO-B) |

|---|---|---|---|---|

| Pyridazinobenzylpiperidine Derivatives | S5 | MAO-B | 0.203 | 19.04 (for MAO-B) |

| S15 | MAO-A | 3.691 | - | |

| Pyridine-containing Thiazolyl Hydrazones | 3a | MAO-B | 0.088 | >1136 (for MAO-B) |

| 1H-Chromeno[3,2-c]pyridine Derivatives | 2b | MAO-A | 0.703 | ~10 (for MAO-A) |

Data compiled from studies on various substituted pyridine derivatives. nih.govnih.govmdpi.com

Structure Activity Relationship Sar Studies and Molecular Design of 3 Bromo 4,5 Dimethoxypyridine Analogues

Impact of Substituent Position and Nature on Reactivity and Biological Activity

The biological activity and chemical reactivity of analogues derived from 3-Bromo-4,5-dimethoxypyridine are profoundly influenced by the type and position of substituents on the pyridine (B92270) ring. Research on various pyridine derivatives has established several key principles governing these relationships.

The nature of the substituent is a critical determinant of biological effect. Studies on the antiproliferative activity of pyridine derivatives have shown that the presence of methoxy (B1213986) (-OMe), hydroxyl (-OH), and amino (-NH2) groups can enhance activity. nih.govnih.gov For instance, increasing the number of -OMe groups on a pyridine-based scaffold has been correlated with increased antiproliferative potency. nih.gov Conversely, the introduction of bulky groups or certain halogen atoms has, in some contexts, been associated with lower antiproliferative activity. nih.govnih.gov

However, the effect of halogens like bromine is highly dependent on the specific molecular scaffold and its biological target. While some studies report decreased activity with halogens, others have found that substituting a pyridine nucleus with bromine can markedly increase the antiproliferative effects of certain imidazo[4,5-b]pyridines. nih.govmdpi.com For example, a bromo-substituted imidazo[4,5-b]pyridine bearing a 4-cyanophenyl group demonstrated potent inhibition across multiple cell lines. mdpi.com This highlights that the electronic and steric contributions of a substituent must be considered within the context of the entire molecule.

The position of substituents is equally crucial. In the development of inhibitors for the enzyme CYP3A4, it was found that the position of the pyridine nitrogen atom (meta- versus para-) significantly affects the molecule's ability to coordinate with the heme iron, thereby influencing inhibitory strength. mdpi.com Similarly, for 1,4-dihydropyridine (B1200194) derivatives, the optimal activity profile requires specific positional arrangements, such as ester groups at the 3- and 5-positions and an aryl group at the 4-position. researchgate.net The reactivity of the pyridine ring is also position-dependent. The presence of a nitro group at the 4-position of 3-bromopyridine, for example, facilitates nucleophilic substitution reactions, a key step in the synthesis of more complex analogues. researchgate.netdntb.gov.ua

The following table summarizes findings on how substituent modifications affect the biological activity of various pyridine-based compounds.

| Scaffold/Derivative Class | Position of Substitution | Nature of Substituent | Impact on Biological Activity | Reference |

|---|---|---|---|---|

| General Pyridine Derivatives | Various | -OMe, -OH, -NH2 | Enhanced antiproliferative activity | nih.gov |

| General Pyridine Derivatives | Various | Halogen atoms, bulky groups | Lower antiproliferative activity | nih.govnih.gov |

| Imidazo[4,5-b]pyridines | Pyridine nucleus | Bromine | Markedly increased antiproliferative activity | mdpi.com |

| Isothiazolo[4,3-b]pyridines | Position 6 (Aryl ring) | 4-Carboxamide | Most potent PIKfyve inhibition (IC50 = 1 nM) | mdpi.com |

| 1,4-Dihydropyridines | Positions 3 and 5 | Ester groups | Optimal receptor-binding activity | researchgate.net |

| CYP3A4 Inhibitors | Pyridine Nitrogen | Shift from meta- to para-position | Facilitates inhibitor association and stronger heme ligation | mdpi.com |

Stereochemical Considerations and Atropisomerism in Bioactivity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in determining the biological activity of drug candidates. A specific form of stereoisomerism relevant to analogues of this compound is atropisomerism. This phenomenon arises from hindered rotation around a single bond, creating a chiral axis and resulting in stereoisomers (atropisomers) that are non-superimposable. nih.govacs.org This is particularly common in biaryl systems, where rotation around the bond connecting two aromatic rings is restricted by bulky substituents.

For analogues of this compound that incorporate an additional aryl or heteroaryl ring, restricted rotation around the C-C bond connecting the two rings can lead to stable atropisomers. These distinct, non-interconverting isomers can exhibit significantly different biological profiles, as they present different three-dimensional shapes to the biological target. nih.gov One atropisomer (the eutomer) may bind with high affinity to a receptor, while the other (the distomer) may have low or no activity. acs.org

The stability of atropisomers is defined by the rotational energy barrier (ΔErot). They are often classified based on this barrier:

Class 1 (ΔErot < 20 kcal/mol): Rapidly interconverting conformers, generally treated as achiral.

Class 2 (ΔErot = 20 to 30 kcal/mol): Can be challenging as their stereochemical integrity may be compromised over time.

Class 3 (ΔErot > 30 kcal/mol): Stable atropisomers that should be developed as single isomers. acs.org

In drug design, intentionally introducing atropisomerism by adding bulky substituents can be a powerful strategy. It limits the number of accessible conformations of a molecule, which can minimize the entropic penalty of binding to a target, thereby enhancing potency. acs.org Furthermore, the distinct shapes of atropisomers can lead to differences in their absorption, distribution, metabolism, and excretion (ADME) profiles. In one documented case, the more active atropisomer of a kinase inhibitor showed significantly less susceptibility to oxidative metabolism than its less active counterpart. acs.org Therefore, when designing analogues of this compound, careful consideration of potential atropisomerism is essential for optimizing both pharmacological activity and pharmacokinetic properties.

Role of Molecular Conformation (e.g., Dihedral Angles) in Biological Recognition

The ability of a molecule to bind to its biological target is critically dependent on its three-dimensional shape, or conformation. archive.org For analogues of this compound, the spatial orientation of the pyridine ring relative to its substituents and any other connected ring systems is a key determinant of biological recognition. nih.gov This conformation is often described by dihedral angles, which measure the twist around a chemical bond.

The precise values of these dihedral angles can dictate whether a molecule can fit into the active site of an enzyme or receptor. Even small changes in these angles can lead to a significant loss of biological activity. Computational and crystallographic studies on various pyridine derivatives have revealed a wide range of preferred dihedral angles depending on the specific substitution pattern, highlighting the conformational flexibility and complexity of this class of compounds.

The following table presents examples of measured dihedral angles in different substituted pyridine derivatives, illustrating the importance of molecular conformation.

| Compound/System | Bond/Planes Measured | Dihedral Angle (°) | Reference |

|---|---|---|---|

| 2-(3-Bromo-4-methoxyphenyl)-3-nitropyridine | Pyridine ring and Benzene (B151609) ring | 39.9 | researchgate.net |

| 2-(3-Bromo-4-methoxyphenyl)-3-nitropyridine | Nitro group and Pyridine ring | 35.4 | researchgate.net |

| Substituted 2-aminopyridine (B139424) derivative | Pyridine cycle and Phenyl parts | 44 - 45 | researchgate.net |

| 3-(Morpholin-4-yl)-1-(pyridin-3-yl)triaz-1-ene | Pyridine ring and Triazene moiety | 8.80 | soton.ac.uk |

Elucidation of Key Pharmacophoric Features for Target Interaction

A pharmacophore is an abstract description of the molecular features that are necessary for molecular recognition at a biological target. The elucidation of these key features for analogues of this compound is essential for designing new compounds with improved affinity and selectivity. The core structure itself presents several potential interaction points.

Key pharmacophoric features of pyridine-based molecules often include:

Hydrogen Bond Acceptors: The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it a potent hydrogen bond acceptor. nih.govnih.gov This feature is frequently involved in anchoring a ligand to the target protein through interactions with hydrogen bond donor residues like threonine or asparagine. mdpi.comnih.gov The oxygen atoms of the methoxy groups on the this compound scaffold can also act as hydrogen bond acceptors.

Aromatic/Hydrophobic Interactions: The pyridine ring is an aromatic system capable of engaging in various non-covalent interactions, including π–π stacking and hydrophobic interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within the binding site. mdpi.comnih.gov

Halogen Bonding: The bromine atom at the 3-position is a potential halogen bond donor. Halogen bonds are noncovalent interactions between an electrophilic region on a halogen atom and a nucleophilic site (like a carbonyl oxygen on the protein backbone). This type of interaction is increasingly recognized as a key contributor to ligand-target stability and affinity in rational drug design. nih.gov

Dipolar Interactions: The electronegative nitrogen atom induces a dipole moment in the pyridine ring, making it more polar than a benzene ring. nih.gov This polarity can be crucial for specific interactions within the binding pocket and can improve properties such as water solubility.

Structure-based design studies on various pyridine-containing inhibitors have successfully mapped these interactions. For example, in a series of CYP3A4 inhibitors, the pyridine group was observed to form π–π and cation–π interactions with Phe215 and Arg106 residues, respectively. mdpi.com In another case, the pyridinone moiety of an inhibitor formed favorable hydrogen bonds with Asn101 and Gly97 of the target enzyme. nih.gov By identifying these critical interactions, medicinal chemists can design analogues of this compound that preserve or enhance these key pharmacophoric features to achieve greater biological activity.

Computational Approaches to SAR Elucidation and Predictive Modeling

Computational chemistry provides powerful tools for elucidating SAR and predicting the biological activity of novel compounds, thereby accelerating the drug design process. For analogues of this compound, several computational approaches are particularly valuable.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties), a predictive model can be built using statistical methods like multi-linear regression (MLR). mdpi.com For instance, a QSAR model for a series of Aurora kinase inhibitors was developed that showed high predictive ability, validated by statistical coefficients such as q² (cross-validated R²) of 0.905 and r² (non-cross-validated R²) of 0.971. nih.gov Such models can be used to predict the activity of virtual, unsynthesized analogues, helping to prioritize which compounds to synthesize and test.